(4-Cyanophenyl)methanesulfonyl chloride
Overview
Description
(4-Cyanophenyl)methanesulfonyl chloride is an organic compound with the molecular formula C8H6ClNO2S and a molecular weight of 215.66 g/mol . It is a versatile reagent used in various chemical reactions, particularly in the synthesis of pharmaceuticals and agrochemicals. The compound is characterized by the presence of a cyanophenyl group attached to a methanesulfonyl chloride moiety, making it a valuable intermediate in organic synthesis.
Scientific Research Applications
(4-Cyanophenyl)methanesulfonyl chloride is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis for the preparation of various functionalized compounds.
Biology: Employed in the synthesis of bioactive molecules, including enzyme inhibitors and receptor modulators.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.
Industry: Applied in the production of agrochemicals and specialty chemicals
Safety and Hazards
Mechanism of Action
The cyanophenyl group in the compound could potentially interact with various biological targets, but without specific study data, it’s hard to say for certain. The compound’s effects would also depend on its pharmacokinetics, including how well it’s absorbed into the body, how it’s distributed to different tissues, how it’s metabolized, and how it’s excreted .
The compound’s actions could be influenced by various environmental factors, such as pH, temperature, and the presence of other substances that could react with it .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyanophenyl)methanesulfonyl chloride typically involves the reaction of (4-cyanophenyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
(4-Cyanophenyl)methanol+Methanesulfonyl chloride→(4-Cyanophenyl)methanesulfonyl chloride+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, thereby optimizing the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(4-Cyanophenyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Reduction: The compound can be reduced to (4-cyanophenyl)methanesulfonamide using reducing agents such as lithium aluminum hydride.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Reduction: Lithium aluminum hydride or other hydride donors are employed under anhydrous conditions.
Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions to facilitate the coupling process.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
Comparison with Similar Compounds
Similar Compounds
- (3-Cyanophenyl)methanesulfonyl chloride
- (3-Methoxyphenyl)methanesulfonyl chloride
- (4-Methoxyphenyl)methanesulfonyl chloride
Uniqueness
(4-Cyanophenyl)methanesulfonyl chloride is unique due to the presence of the cyanophenyl group, which imparts specific electronic and steric properties. This makes it particularly useful in the synthesis of compounds where the cyanophenyl moiety is desired. Compared to its analogs, it offers distinct reactivity patterns and can be used to introduce the cyanophenyl group into target molecules .
Properties
IUPAC Name |
(4-cyanophenyl)methanesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2S/c9-13(11,12)6-8-3-1-7(5-10)2-4-8/h1-4H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKQISHRHXSEGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20573165 | |
Record name | (4-Cyanophenyl)methanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20573165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56105-99-8 | |
Record name | (4-Cyanophenyl)methanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20573165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-Cyanophenyl)methanesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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